molecular formula C13H17N3O4 B099126 Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate CAS No. 16154-60-2

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B099126
CAS No.: 16154-60-2
M. Wt: 279.29 g/mol
InChI Key: DRMNLUNMWNYMQU-UHFFFAOYSA-N
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Description

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H17N3O4. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. The compound is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of 4-nitrophenylpiperazine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. The final product is typically isolated and purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe to study the interactions of piperazine derivatives with biological targets.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(2-nitrophenyl)piperazine-1-carboxylate: Similar structure but with the nitrophenyl group in a different position.

    Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate: Similar structure but with a chloro group instead of a nitro group.

These compounds share similar chemical properties but may have different reactivity and applications due to the differences in their functional groups.

Biological Activity

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by a piperazine ring substituted with a nitrophenyl group and an ethyl carboxylate moiety. The synthesis typically involves the reaction of piperazine derivatives with nitrophenyl carboxylic acids under specific conditions.

Synthetic Route:

  • Starting Materials : Piperazine and 4-nitrobenzoic acid.
  • Reagents : Use of coupling agents like DCC (dicyclohexylcarbodiimide) in organic solvents.
  • Procedure : The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Receptor Modulation : The piperazine ring can interact with neurotransmitter receptors, potentially influencing synaptic transmission.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer or infections.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound showed activity against various bacterial strains, suggesting its potential as an antibiotic agent .

Anticancer Properties

Piperazine derivatives have been explored for their anticancer effects. This compound has been evaluated in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, it was found to significantly reduce the viability of breast cancer cells in a dose-dependent manner .

Neuropharmacological Effects

Studies have suggested that compounds with a piperazine structure can influence central nervous system activity. This compound may modulate neurotransmitter levels, particularly serotonin and dopamine, which could be beneficial in treating mood disorders .

Case Studies

  • Antimicrobial Efficacy : A comparative study on the antimicrobial effects of various piperazine derivatives found that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .
  • Cancer Cell Line Studies : In vitro tests revealed that this compound effectively inhibited the growth of MCF-7 (breast cancer) cells at concentrations as low as 10 µM, with IC50 values indicating potent activity .
  • Neuropharmacology : In behavioral assays on rodents, administration of this compound resulted in significant changes in locomotor activity, suggesting its potential as a therapeutic agent for anxiety-related disorders .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits MCF-7 cell proliferation
NeuropharmacologicalAlters locomotor activity in rodents

Properties

IUPAC Name

ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-2-20-13(17)15-9-7-14(8-10-15)11-3-5-12(6-4-11)16(18)19/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMNLUNMWNYMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387897
Record name Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16154-60-2
Record name Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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